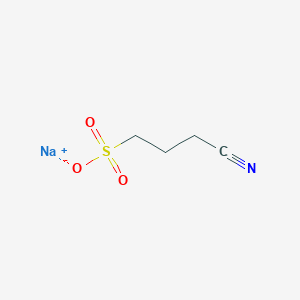

Sodium 3-Cyanopropane-1-sulfonate

Description

BenchChem offers high-quality Sodium 3-Cyanopropane-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-Cyanopropane-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-cyanopropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-2,4H2,(H,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFHSQIXUBWHQS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sodium 3-cyanopropyl sulfonate chemical structure and molecular weight

This guide provides a comprehensive technical overview of Sodium 3-cyanopropyl sulfonate, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical properties, synthesis, analytical characterization, and applications, grounding all information in established scientific principles.

Core Molecular and Physical Properties

Sodium 3-cyanopropyl sulfonate is an organosulfur compound recognized for its unique bifunctional nature, possessing both a nitrile (-C≡N) and a sulfonate (-SO₃⁻) group. This structure imparts specific chemical reactivity and physical properties that are leveraged in various scientific applications.

Chemical Structure and Identity

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

| Property | Value | Source |

| IUPAC Name | Sodium 3-cyano-1-propanesulfonate | |

| CAS Number | 35880-67-2 | [1] |

| Molecular Formula | C₄H₆NNaO₃S | [1] |

| Molecular Weight | 171.15 g/mol | [1] |

| SMILES Code | O=S(CCCC#N)([O-])=O.[Na+] | [1] |

The structure consists of a three-carbon propyl chain. A cyano (nitrile) group is attached to one end of the chain, while a sulfonate group is attached to the other. The sulfonate group exists as a sodium salt.

Caption: Chemical structure of Sodium 3-cyanopropyl sulfonate.

Synthesis and Purification

The synthesis of alkyl sulfonates like Sodium 3-cyanopropyl sulfonate often relies on well-established organosulfur chemistry principles. A common and classical method is the Strecker sulfite alkylation.[2]

Principle of Synthesis: Strecker Sulfite Alkylation

This reaction involves the nucleophilic substitution of a halide by a sulfite salt.[2] The causality behind this choice is the high nucleophilicity of the sulfite ion and the commercial availability of suitable halo-nitrile precursors.

Reaction: R-X + Na₂SO₃ → R-SO₃Na + NaX (where R is the 3-cyanopropyl group and X is a halide, typically Br or Cl)

The reaction displaces the halide from an alkyl halide, in this case, 4-chlorobutyronitrile or 4-bromobutyronitrile, with sodium sulfite to form the desired sodium sulfonate salt.[2]

Generalized Laboratory Synthesis Protocol

This protocol is a representative, self-validating workflow for the synthesis and purification of Sodium 3-cyanopropyl sulfonate.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (Na₂SO₃) in a mixture of water and a polar, water-miscible co-solvent like ethanol. The co-solvent aids in solubilizing the organic reactant.

-

Add 4-chlorobutyronitrile to the flask. The molar ratio should be a slight excess of sodium sulfite to ensure complete conversion of the alkyl halide.

-

Heat the mixture to reflux (typically 80-100 °C) and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

Step 2: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is highly water-soluble.[3] To isolate it, the solvent is typically removed under reduced pressure using a rotary evaporator. This step is crucial for concentrating the product.[4]

-

The resulting solid residue will be a mixture of the desired product and sodium chloride (the byproduct).

Step 3: Purification (Recrystallization)

-

The primary impurity is inorganic salt (NaCl), which has different solubility properties than the organic sulfonate product.

-

Selectively dissolve the product in a hot solvent in which it is soluble, but the inorganic salt is not. Hot ethanol or a mixture of ethanol and water is often effective.

-

Filter the hot solution to remove the insoluble inorganic salts.

-

Allow the filtrate to cool slowly to induce crystallization of the pure Sodium 3-cyanopropyl sulfonate.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to a constant weight.

Caption: Workflow for Synthesis and Purification.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical methods should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile, water-soluble compounds like Sodium 3-cyanopropyl sulfonate.

Methodology Rationale: Due to the ionic nature of the sulfonate group and the lack of a strong UV chromophore in the alkyl chain, standard reversed-phase HPLC with UV detection can be challenging. A mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often more effective.[5][6] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), which are not dependent on chromophores.[6]

Exemplary HILIC-ELSD Protocol:

-

Column: A HILIC stationary phase, such as one with a sulfobetaine functional group.[6]

-

Mobile Phase: A gradient of acetonitrile and water with a buffer like ammonium formate.[5] For example, starting at 90% acetonitrile and decreasing to 40% over 10 minutes.

-

Flow Rate: 0.5 mL/min.

-

Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min).

-

Sample Preparation: Dissolve a known quantity of the compound in the initial mobile phase (e.g., 1 mg/mL).

-

Validation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. The retention time should be consistent and reproducible.

Applications in Research and Drug Development

The bifunctional nature of Sodium 3-cyanopropyl sulfonate makes it a versatile building block and functional additive in several scientific domains.

Role as a Surfactant and Wetting Agent

Like many sulfonate salts, this compound has surfactant properties due to its amphiphilic structure, comprising a hydrophilic sulfonate head and a moderately hydrophobic cyanopropyl tail.[3][7] This allows it to lower surface tension, making it useful as a wetting agent or dispersant in formulations.[3]

Utility in Drug Development

Sulfonate salts are frequently used in drug development to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[8][9] While this specific molecule is not a common API counter-ion itself, its structure is representative of the class. The use of sulfonic acids to form salts is a critical strategy in pharmaceutical formulation.[8] The nitrile group also offers a reactive handle for further chemical modification, allowing it to be incorporated into larger molecules as a polar, water-solubilizing moiety.

Precursor in Organic Synthesis

The sulfonate group is a good leaving group in certain reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity makes it a useful intermediate for synthesizing more complex molecules, including sulfonamides, which are a cornerstone class of therapeutic agents.[10][11][12]

Safety and Handling

As a laboratory chemical, Sodium 3-cyanopropyl sulfonate should be handled with standard safety precautions. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before use. General handling guidelines include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or contact with skin and eyes.

-

Use in a well-ventilated area or a chemical fume hood.

References

-

CAS Common Chemistry. (n.d.). Hexanoic acid, 6-chloro-6-oxo-, ethyl ester. Retrieved December 17, 2025, from [Link]

-

CAS Common Chemistry. (n.d.). Glyphosate. Retrieved December 31, 2025, from [Link]

-

Environmental Protection Agency. (n.d.). III Analytical Methods. Retrieved February 24, 2026, from [Link]

-

Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfonate. Retrieved February 24, 2026, from [Link]

-

LookChem. (n.d.). Cas 1071-23-4,O-PHOSPHORYLETHANOLAMINE. Retrieved February 24, 2026, from [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Retrieved from [Link]

-

Chemsrc. (n.d.). Glyphosate | CAS#:1071-83-6. Retrieved February 24, 2026, from [Link]

-

GREEN AGROCHEM. (2025, April 29). Sodium sulfonate chemical. Retrieved February 24, 2026, from [Link]

-

RSC Advances. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved February 24, 2026, from [Link]

-

Cogent HPLC. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved February 24, 2026, from [Link]

-

Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]

-

ChemIndex. (n.d.). 513-15-5 | sodium 2-cyanoethanesulfonate. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]

-

University of Huddersfield. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water. Retrieved February 24, 2026, from [Link]

-

SciSpace. (2019, October 6). Surfactants and their role in Pharmaceutical Product Development: An Overview. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM SULFONATE. Retrieved February 24, 2026, from [Link]

-

DU Organics. (n.d.). Sodium Propyne Sulfonate. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). The Utility of Sulfonate Salts in Drug Development. Retrieved August 30, 2025, from [Link]

-

Matrix Fine Chemicals. (n.d.). SODIUM 5-CYANO-2-[(1E)-3-[(2Z)-5-CYANO-1-ETHYL-3-(3-SUL. FONATOPROPYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE]. PROP-1-EN-1-YL]-1-ETHYL-3-(3-SULFONATOPROPYL)-1H-1,3-BE. NZODIAZOL-3-IUM. Retrieved February 24, 2026, from [Link]

Sources

- 1. 35880-67-2|Sodium 3-Cyanopropane-1-sulfonate|BLD Pharm [bldpharm.com]

- 2. Sulfonate - Wikipedia [en.wikipedia.org]

- 3. Sodium sulfonate chemical - GREEN AGROCHEM [greenagrochem.com]

- 4. env.go.jp [env.go.jp]

- 5. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 6. lcms.cz [lcms.cz]

- 7. scispace.com [scispace.com]

- 8. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 12. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]

Navigating the Solvent Spectrum: A Technical Guide to the Solubility of Sodium 3-Cyanopropane-1-sulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Sodium 3-Cyanopropane-1-sulfonate

Sodium 3-cyanopropane-1-sulfonate is an organosulfur compound characterized by the presence of both a nitrile (-C≡N) and a sulfonate (-SO₃Na) functional group. Its molecular formula is C₄H₆NNaO₃S, and it possesses a molecular weight of 171.15 g/mol [1]. The unique combination of a highly polar, ionic sulfonate group and a polar nitrile group on a short alkyl chain dictates its physicochemical properties, most notably its solubility profile. This guide provides a comprehensive analysis of the expected solubility of sodium 3-cyanopropane-1-sulfonate in aqueous and organic media, outlines robust experimental protocols for its quantitative determination, and discusses the underlying chemical principles that govern its behavior in solution. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and practical methodologies to assess its solubility for various applications, from chemical synthesis to formulation development.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[2]. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For sodium 3-cyanopropane-1-sulfonate, its solubility is a tale of two functional groups: the ionic sulfonate and the polar nitrile.

The Dominance of the Sulfonate Group in Aqueous Environments: The sodium sulfonate group (-SO₃⁻Na⁺) is the primary determinant of the compound's high aqueous solubility. In water, a highly polar protic solvent, the ionic bond between the sulfonate anion and the sodium cation readily dissociates. The negatively charged sulfonate group can participate in strong ion-dipole interactions with the partial positive charges on the hydrogen atoms of water molecules. Similarly, the sodium cation is solvated by the partial negative charges on the oxygen atoms of water molecules. This extensive hydration of the ions is an energetically favorable process that drives the dissolution of the salt.

The Role of the Cyanopropane Moiety: The cyanopropane portion of the molecule, while containing a polar nitrile group, is less influential than the sulfonate group in aqueous solution. The nitrile group can act as a hydrogen bond acceptor, further contributing to water solubility. However, the three-carbon alkyl chain is nonpolar and would typically decrease water solubility. In this case, the short length of the alkyl chain means its hydrophobic contribution is minimal compared to the powerful hydrophilic nature of the sulfonate group.

Solubility Profile: A Comparative Analysis

High Solubility in Water

Based on the principles outlined above, sodium 3-cyanopropane-1-sulfonate is expected to be highly soluble in water . The strong ion-dipole interactions and hydrogen bonding between the sulfonate and nitrile groups and water molecules will overcome the lattice energy of the solid salt, leading to significant dissolution.

Effect of Temperature: For most ionic solids, solubility in water increases with temperature[3]. This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of the solid. Therefore, it is anticipated that the solubility of sodium 3-cyanopropane-1-sulfonate in water will increase as the temperature rises.

Limited Solubility in Organic Solvents

The solubility of sodium 3-cyanopropane-1-sulfonate in organic solvents is predicted to be significantly lower than in water and will be highly dependent on the polarity of the solvent. A comprehensive review of scientific literature indicates a notable lack of quantitative solubility data for sodium sulfonate salts in common organic solvents[4].

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydroxyl group capable of hydrogen bonding and have a relatively high dielectric constant. While the solubility will be much lower than in water, some degree of dissolution is expected due to dipole-dipole interactions and hydrogen bonding with the sulfonate and nitrile groups.

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents have high dipole moments but do not have a hydrogen atom bonded to an electronegative atom, so they cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. Solvation of the sodium cation will be a key factor in these solvents. Acetonitrile, which contains a nitrile group, may show some affinity for the cyanopropane moiety of the solute. Overall, moderate to low solubility is anticipated in these solvents.

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): In these solvents with low dielectric constants and a lack of polarity, the solubility of the highly polar and ionic sodium 3-cyanopropane-1-sulfonate is expected to be very low to negligible . The weak van der Waals forces of these solvents cannot overcome the strong ionic and polar interactions within the solute's crystal lattice.

The following table provides a qualitative prediction of the solubility of sodium 3-cyanopropane-1-sulfonate in various solvents. Researchers are encouraged to use the experimental protocols provided in this guide to determine quantitative values.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces with Solute |

| Polar Protic | Water | Very High | Ion-dipole, Hydrogen bonding |

| Methanol, Ethanol | Low to Moderate | Ion-dipole, Hydrogen bonding, Dipole-dipole | |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Low to Moderate | Ion-dipole, Dipole-dipole |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | Weak van der Waals forces |

Experimental Determination of Solubility: A Step-by-Step Guide

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol is a self-validating system for obtaining reliable solubility data.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a validated analytical method.

Experimental Protocol

Materials:

-

Sodium 3-cyanopropane-1-sulfonate

-

High-purity solvents (Water, Methanol, Ethanol, Acetonitrile, etc.)

-

Vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrumentation (e.g., HPLC-UV, LC-MS, or IC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium 3-cyanopropane-1-sulfonate to a series of vials. A visual excess of solid should be present to ensure saturation.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at the desired experimental value (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time. A period of 24 to 48 hours is typically adequate, but longer times may be necessary for some compounds. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

For a more complete separation, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method. Given the lack of a strong chromophore, High-Performance Liquid Chromatography (HPLC) with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, Ion Chromatography (IC) can be used to quantify the sulfonate anion or the sodium cation.

-

Prepare a calibration curve using standard solutions of sodium 3-cyanopropane-1-sulfonate of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

The Dissolution Process Visualized

The dissolution of sodium 3-cyanopropane-1-sulfonate in water is a dynamic process involving the disruption of the crystal lattice and the hydration of the resulting ions.

Caption: Dissolution of Sodium 3-Cyanopropane-1-sulfonate in Water.

Conclusion and Future Directions

Sodium 3-cyanopropane-1-sulfonate is anticipated to exhibit high solubility in water and significantly lower solubility in organic solvents, a behavior dictated by its polar ionic structure. This guide provides a robust theoretical framework for understanding these properties and a detailed experimental protocol for their quantitative determination. For researchers and drug development professionals, a thorough understanding of this compound's solubility is crucial for its effective application. The generation of precise solubility data using the methods outlined herein will be invaluable for optimizing reaction conditions, developing formulations, and ensuring the successful translation of this compound into various scientific and industrial applications.

References

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

CK-12. (2012, February 23). 17.4 Factors Affecting Solubility. Retrieved from [Link]

-

Zhang, Q., et al. (2007, February 27). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(11), 2864-2872. [Link]

-

Ziyada, A. K., et al. (2011). Effect of sulfonate-based anions on the physicochemical properties of 1-alkyl-3-propanenitrile imidazolium ionic liquids. New Journal of Chemistry, 35(5), 1111-1116. [Link]

-

Reddy, R., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8968-9005. [Link]

-

Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

-

Pan, X., et al. (2023, January 19). Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. [Link]

-

Liu, Y., et al. (2018). Equilibrium Solubility of Sodium 3-Nitrobenzenesulfonate in Binary NaCl + H2O, Na2SO4 + H2O, and C2H5OH + H2O Solvent Mixtures at Elevated Temperatures from (273.15 to 323.15) K. Journal of Chemical & Engineering Data, 63(8), 2914-2921. [Link]

Sources

- 1. 35880-67-2|Sodium 3-Cyanopropane-1-sulfonate|BLD Pharm [bldpharm.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to Sodium 3-Cyanopropane-1-sulfonate: Nomenclature, Synthesis, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-Cyanopropane-1-sulfonate is an organosulfur compound that has garnered significant interest in various fields of chemical science and technology. Characterized by a propyl chain functionalized with both a nitrile (-CN) and a sulfonate (-SO₃Na) group, this molecule exhibits unique chemical properties that make it a valuable component in advanced materials and chemical formulations. Its primary role has been established in the realms of electrochemical applications, specifically as a crucial additive in electrolytes for sodium-ion batteries and in electroplating baths for copper deposition. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis methodologies, and detailed insights into its primary applications, offering a valuable resource for researchers and professionals in materials science and drug development.

Nomenclature and Chemical Identifiers

A clear understanding of the various names and identifiers for a chemical is paramount for effective literature research and unambiguous communication. Sodium 3-Cyanopropane-1-sulfonate is known by several synonyms in chemical literature and commercial contexts.

Systematic and Common Names:

-

IUPAC Name: Sodium 3-cyanopropane-1-sulfonate

-

Common Synonyms: 3-Cyanopropanesulfonic acid, sodium salt; Sodium 3-cyanopropylsulfonate[1]

These names are frequently used interchangeably in scientific papers and by chemical suppliers. The CAS (Chemical Abstracts Service) number provides a unique identifier for this specific chemical substance.

| Identifier | Value |

| CAS Number | 35880-67-2[1] |

| Molecular Formula | C₄H₆NNaO₃S[1] |

| Molecular Weight | 171.15 g/mol [1] |

| SMILES Code | N#CCCCS(=O)(=O)[O-].[Na+][1] |

It is crucial for researchers to utilize these various identifiers when conducting database searches to ensure a comprehensive retrieval of information. While specific trade names for Sodium 3-Cyanopropane-1-sulfonate are not widely marketed under a single brand, it is often supplied by various chemical companies under its chemical name or CAS number.

Chemical Structure and Properties

The chemical structure of Sodium 3-Cyanopropane-1-sulfonate dictates its functionality. The molecule consists of a three-carbon propane chain. One end of the chain is terminated by a nitrile group (a carbon triple-bonded to a nitrogen atom), while the other end is attached to a sulfonate group, which exists as a sodium salt.

graph Chemical_Structure {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

}

Conceptual synthesis workflow for Sodium 3-Cyanopropane-1-sulfonate.

Applications in Advanced Technologies

The unique combination of a nitrile and a sulfonate group in Sodium 3-Cyanopropane-1-sulfonate makes it a highly effective additive in specialized electrochemical systems.

Electrolyte Additive for Sodium-Ion Batteries

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. However, a major challenge in SIBs is the instability of the electrode-electrolyte interface, which leads to poor cycling performance. Electrolyte additives play a crucial role in forming a stable solid electrolyte interphase (SEI) on the anode surface, which is essential for long-term battery stability.[2][3][4]

Mechanism of Action:

Sodium 3-Cyanopropane-1-sulfonate is believed to function as an SEI-forming additive. During the initial charging cycles of the battery, the additive is reductively decomposed on the anode surface. This decomposition process leads to the formation of a stable, ionically conductive, and electronically insulating SEI layer.

The presence of the sulfonate group is thought to contribute to the formation of sodium sulfonates (ROSO₂Na) within the SEI, which can enhance its mechanical stability and flexibility. The nitrile group may also participate in the formation of a nitrogen-containing species in the SEI, further improving its properties. A stable SEI layer prevents the continuous decomposition of the electrolyte, minimizes the formation of sodium dendrites, and ultimately leads to improved cycling stability and a longer battery lifespan.[2][3][4]

Performance Benefits:

-

Improved Cycling Stability: By forming a robust SEI, the additive enhances the capacity retention of the battery over numerous charge-discharge cycles.

-

Enhanced Safety: A stable SEI can suppress the growth of sodium dendrites, which are a major safety concern as they can cause internal short circuits.

-

Wider Operating Window: A well-formed SEI can improve the electrochemical stability window of the electrolyte.

Additive in Copper Electroplating

In the electronics industry, copper electroplating is a critical process for creating conductive pathways on printed circuit boards (PCBs) and in semiconductor manufacturing.[5][6] The quality of the deposited copper layer is highly dependent on the composition of the electroplating bath, which often includes organic additives to control the deposition process. These additives are typically classified as carriers (suppressors), brighteners (accelerators), and levelers.[7]

Role as a Brightener/Leveler:

While not as common as other sulfur-containing additives like MPS (3-Mercapto-1-propanesulfonate) or SPS (Bis-(sodium sulfopropyl)-disulfide), the structure of Sodium 3-Cyanopropane-1-sulfonate suggests its potential role as a brightener or leveler in copper electroplating baths.[1][8]

Causality of Experimental Choices:

-

Brighteners: These additives, often containing sulfur, adsorb onto the copper surface and accelerate the copper deposition rate, leading to the formation of fine-grained, bright deposits. The sulfonate group in Sodium 3-Cyanopropane-1-sulfonate can facilitate its solubility and interaction within the aqueous plating bath.

-

Levelers: Levelers are compounds that preferentially adsorb at sites of high current density (peaks on the substrate surface), inhibiting deposition at these points and promoting it in areas of lower current density (valleys). This leads to a smoother, more level copper deposit. The nitrile group could potentially play a role in the specific adsorption behavior of the molecule on the copper surface.

The synergistic effect of the sulfonate and nitrile functionalities allows for precise control over the morphology and properties of the electrodeposited copper, resulting in improved conductivity, uniformity, and reliability of the final electronic components.

Analytical Methodologies

The quantification and quality control of Sodium 3-Cyanopropane-1-sulfonate in various matrices, such as electrolyte solutions or plating baths, are crucial for research and industrial applications. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation and quantification of non-volatile organic compounds.

-

Stationary Phase: A reverse-phase column (e.g., C18) is typically suitable for separating polar analytes from a complex matrix.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The gradient or isocratic elution profile would need to be optimized.

-

Detection: Due to the lack of a strong chromophore in the molecule, UV detection might not be very sensitive. More suitable detectors include:

-

Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte.

-

Charged Aerosol Detector (CAD): Another universal detector that provides a response proportional to the mass of the analyte.

-

Conductivity Detector: Can be used to detect the ionic sulfonate group.

Ion Chromatography (IC):

Ion chromatography is specifically designed for the analysis of ionic species. It can be used to quantify the sulfonate anion after separation from other ions in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR can be used for structural confirmation and purity assessment of the synthesized compound.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES):

ICP-OES can be used to determine the concentration of the sodium counter-ion, which can then be used to calculate the concentration of the entire salt, assuming a 1:1 stoichiometry.[9]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Sodium 3-Cyanopropane-1-sulfonate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Sodium 3-Cyanopropane-1-sulfonate is a versatile chemical with significant potential in advanced electrochemical technologies. Its unique molecular structure, combining a nitrile and a sulfonate group, enables it to function effectively as an electrolyte additive in sodium-ion batteries and as a performance-enhancing additive in copper electroplating. A thorough understanding of its various synonyms, synthesis pathways, and mechanisms of action is crucial for researchers and scientists working to advance these fields. As research into next-generation energy storage and electronics manufacturing continues, the role of specialized additives like Sodium 3-Cyanopropane-1-sulfonate is likely to become even more prominent.

References

- Electrode/electrolyte additives for practical sodium-ion batteries: a mini review. (2022).

- Fundamentals and perspectives of electrolyte additives for non-aqueous Na-ion batteries. (n.d.). Energy & Environmental Science.

- Research Progress on Electrolyte Additives for Sodium Ion B

- Research Progress on Electrolyte Additives for Sodium Ion Batteries. (2023).

- Development of advanced electrolytes in Na-ion batteries: application of the Red Moon method for molecular structure design of the SEI layer. (n.d.). RSC Advances.

- Copper electropl

- Online analysis of organic additives in copper pl

- Measurement and Control of Copper Additives in Electroplating Baths by High-Performance Liquid Chrom

- Effect of organic additives on copper electrodeposition in the manufacture of printed boards1. (2023).

- Detection of Organic Additives in Copper Plating Bath Using Voltammetric Methods That Involve a Screen-printed Nano-Au Electrode. (2021).

- Cyanide-free electrolyte for electrodeposition of silver. (n.d.).

- Cyanide-free electroplating. (n.d.).

- Cyanide electroplating baths and processes. (n.d.).

- Effect of sodium salts on the cycling performance of tin anode in sodium ion batteries. (2017).

- The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. (2003). Journal of The Electrochemical Society.

- protocol for the synthesis of 1,3-propane sultone from sodium 3-hydroxypropane-1-sulfon

- 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4. (n.d.). RSC Advances.

- HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies.

- Electrochemical Proceedings 90. (n.d.).

- Role of Advanced Electrolytes in Sodium Ion B

- Chemical Mechanism of Suppression of Copper Electrodeposition by Polyethylene Glycol Kurt R. Hebert, Saikat Adhikari, and Jerrod. (n.d.). ECS Meeting Abstracts.

- Sodium Cyanate Mediated Synthesis of Sulfonylurea and Sulfonyltriuret from Sulfonyl Chloride and Amine. (2025).

- III Analytical Methods. (n.d.). Japan Ministry of the Environment.

- Xiao Su Inventions, Patents and Patent Applications. (2025).

- Electrolyte Solvation Structure Design for Sodium Ion B

- Synthesis of Hydroxy Sulfon

- Deciphering Electrolyte Degradation in Sodium-Based Batteries: The Role of Conductive Salt Source, Additives, and Storage Condition. (2023). MDPI.

- Electroplated Copper Additives for Advanced Packaging: A Review. (n.d.). MDPI.

- Electropl

- Categories of electroplating additives and their applic

- ANALYTICAL METHODS. (n.d.). NCBI Bookshelf.

- Improved Synthesis and Industrial Process Development of the Sodium Salt of 2,3-Dimercapto-1-Propanesulfonic Acid (Na-DMPS). (2019).

- Control of Accumulation of Cu(I) in Copper Sulfate Electroplating Plating Solution. (2025).

- Electropl

- Electro Plating Chemicals (Ni,Sn,Cu). (n.d.). JX Metals Trading Co., Ltd..

- Analytical Application Using Modern Electrochemical Techniques. (2014). International Journal of Electrochemical Science.

- i, United States P

- Top 10 Electroplating Chemicals for Manufacturing Companies. (2025). Camachem.

Sources

- 1. ijcsi.pro [ijcsi.pro]

- 2. Electrode/electrolyte additives for practical sodium-ion batteries: a mini review - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02237K [pubs.rsc.org]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. qnityelectronics.com [qnityelectronics.com]

- 6. lcms.cz [lcms.cz]

- 7. pragolab.cz [pragolab.cz]

- 8. researchgate.net [researchgate.net]

- 9. env.go.jp [env.go.jp]

The Bifunctional Utility of Sodium 3-Cyanopropane-1-sulfonate: From Electro-Organic Interfaces to Zwitterionic Precursors

Executive Summary

Sodium 3-Cyanopropane-1-sulfonate (UPS) is frequently dismissed as a mere commodity chemical for the electroplating industry. However, for the organic chemist and drug development scientist, it represents a strategic "Janus" molecule. It serves as a stable, non-volatile equivalent to the carcinogenic 1,3-propane sultone, allowing for the safe introduction of sulfopropyl moieties.

More critically, UPS is the immediate synthetic precursor to Homotaurine (Tramiprosate) , a small molecule with significant history in Alzheimer’s disease therapeutics. This guide dissects the utility of UPS beyond the plating bath, focusing on its role as a scaffold for zwitterionic drug synthesis and its unique behavior at the electro-organic interface.

The Molecular Scaffold: Properties & Stability

UPS combines a reactive nitrile (

| Property | Specification | Synthetic Implication |

| Formula | Bifunctional: Nitrile (reducible/hydrolyzable) + Sulfonate (polar anchor). | |

| Solubility | High in | Requires polar solvents for reactions; incompatible with non-polar organic media. |

| Stability | High Thermal Stability | Can withstand hydrogenation temperatures (>100°C) without desulfonation. |

| Safety | Non-volatile solid | Crucial: Safer alternative to 1,3-Propane Sultone (a potent alkylating carcinogen). |

Expert Insight: The "Masked" Sultone

In many protocols, 1,3-propane sultone is used to introduce a sulfopropyl group. However, sultones are genotoxic. UPS is synthesized by opening the sultone ring with sodium cyanide. By purchasing UPS directly, researchers avoid handling the sultone entirely, accessing the propyl-sulfonate scaffold in a pre-functionalized, safer state.

Primary Application: Synthesis of Homotaurine (Tramiprosate)

For drug development professionals, the primary utility of UPS is its conversion to 3-aminopropane-1-sulfonic acid (Homotaurine). This molecule acts as a GABA mimetic and has been investigated for its ability to inhibit amyloid-

The Challenge: Selective Nitrile Reduction

Reducing a nitrile in the presence of a sulfonate salt presents solubility challenges. Standard hydride donors (

Protocol: Catalytic Hydrogenation of UPS

-

Objective: Convert

to -

Catalyst Choice: Rhodium on Carbon (

) or Raney Nickel.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of Sodium 3-Cyanopropane-1-sulfonate in 100 mL of ammonia-saturated methanol (

).-

Why Ammonia? It suppresses the formation of secondary amines (dimerization) during nitrile reduction.

-

-

Catalyst Loading: Add 5% w/w Rhodium on Carbon (or active Raney Ni).

-

Hydrogenation: Pressurize the autoclave to 50–100 psi

. Heat to 50–60°C. -

Monitoring: Monitor

uptake. The reaction is complete when uptake plateaus. -

Workup: Filter the catalyst while warm. Evaporate the methanol/ammonia.

-

Purification: Recrystallize the crude solid from aqueous ethanol.

-

Acidification (Optional): Pass through a cation exchange resin (

form) to obtain the free acid (Homotaurine) rather than the sodium salt.

Visualization: The Homotaurine Pathway

The following diagram illustrates the synthetic flow from the toxic precursor (Sultone) to the pharmaceutical active (Homotaurine) and its metabolites.[2]

Figure 1: Synthetic genealogy of Sodium 3-Cyanopropane-1-sulfonate. Note the bifurcation at UPS: Reduction leads to the amine (drug), while hydrolysis leads to the acid (metabolite).

Secondary Application: Functional Group Interconversion

Beyond the amine, the nitrile group in UPS serves as a "masked" carboxylic acid.

Hydrolysis to 3-Sulfopropanoic Acid (3-SPA)

3-SPA is an endogenous metabolite of Homotaurine and a key component of the prodrug ALZ-801.

-

Reaction: Acidic hydrolysis (conc.

, reflux).[2] -

Mechanism: The nitrile hydrolyzes first to the amide, then to the carboxylic acid.

-

Utility: 3-SPA is a bifunctional linker (COOH + SO3H) used in synthesizing surfactants and zwitterionic buffers (Good's buffers analogs).

The Electro-Organic Interface: Mechanism of Action

While this guide focuses on organic synthesis, understanding the "Leveling" mechanism of UPS in copper plating is essentially understanding surface-catalyzed organic chemistry .

In Acid Copper Plating (Damascene process for semiconductors), UPS acts as a Leveler . It does not merely float in solution; it participates in a complex adsorption/desorption equilibrium that regulates the reduction of

The "SPS-UPS" Cycle

The industry uses Bis-(3-sulfopropyl) disulfide (SPS) as an accelerator. UPS is often generated in situ or added to modulate this acceleration.

-

Adsorption: UPS adsorbs onto the copper cathode via the nitrile nitrogen lone pair.

-

Inhibition: The adsorbed UPS layer sterically hinders the approach of hydrated copper ions, locally slowing down deposition.

-

Current Density Control: UPS adsorbs preferentially at high-current density areas (peaks/protrusions). By slowing deposition at the "peaks," it allows the "valleys" to catch up, resulting in a flat (leveled) surface.

Figure 2: The electrochemical mechanism of UPS. It selectively inhibits deposition at high-energy sites (protrusions), forcing copper to fill voids (valleys).

References

-

Preparation of Homotaurine: Freifelder, M. (1965).[3] Homotaurine process. U.S. Patent 3,218,352.[3] Abbott Laboratories.[3] Link

-

Tramiprosate & 3-SPA Metabolite: Hey, J. A., et al. (2018). Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain. CNS Drugs, 32(9), 849–861. Link

-

Electrochemical Mechanism: Frank, A., & Bard, A. J. (2003).[4] The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. Journal of The Electrochemical Society, 150(4), C244.[4] Link

-

Toxicity of Precursors: National Toxicology Program. (2021).[5][6][7] 1,3-Propane Sultone - Report on Carcinogens. Link

-

Chemical Structure & Data: PubChem. Sodium 3-cyanopropane-1-sulfonate.[8] Link

Sources

- 1. Homotaurine - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. US3218352A - Homotaurine process - Google Patents [patents.google.com]

- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 5. Categories of electroplating additives and their applications. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. In Vitro Permeability Study of Homotaurine Using a High-Performance Liquid Chromatography with Fluorescence Detection Pre-Column Derivatization Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 8. 35880-67-2|Sodium 3-Cyanopropane-1-sulfonate|BLD Pharm [bldpharm.com]

Technical Guide: Stability and Handling of Cyano-Sulfonate Salts in Drug Development

Topic: Stability of Cyano-Sulfonate Salts under Ambient Conditions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Definition

Cyano-sulfonate salts (specifically

This guide focuses on the stability profile of Sodium Cyanomethanesulfonate (

Core Chemical Entity[1][2][3]

-

Structure:

-

Key Reactivity:

-

-Methylene Acidity: The

-

Nitrile Hydrolysis: Susceptible to conversion to amides (

) and acids ( -

Nucleophilic Character: The anion can act as a carbon nucleophile in specific condensations.

-

-Methylene Acidity: The

Mechanism of Instability

Under ambient conditions (20–25°C, 40–60% RH), cyano-sulfonate salts exhibit a complex stability profile governed by moisture ingress and pH.

Hydrolytic Decomposition Pathways

The primary degradation pathway is the hydrolysis of the nitrile group. While kinetically slow at neutral pH, this accelerates significantly in the presence of moisture and trace acid/base impurities found in "ambient" laboratory atmospheres.

-

Stage 1 (Amide Formation):

(Sulfomethylamide) -

Stage 2 (Acid Formation):

(Sulfoacetic acid) +

-Methylene Condensations (The "Aldol" Risk)

Unlike simple mesylates, the activated methylene group allows for self-condensation or reaction with electrophiles (e.g., aldehydes in excipients) even under mild conditions. In solution, trace basicity can trigger:

Hygroscopicity & Physical Stability

Most sodium/potassium sulfonate salts are hygroscopic. Absorption of atmospheric water forms a "micro-reactor" on the crystal surface, facilitating hydrolysis.

-

Critical Relative Humidity (CRH): Typically >60%.

-

Consequence: Deliquescence leads to pH shifts (due to absorbed

or ammonia release from hydrolysis), accelerating degradation.

Visualization: Degradation & Synthesis Pathways

The following diagram outlines the synthesis of cyanomethanesulfonate salts and their subsequent degradation pathways under environmental stress.

Caption: Synthesis pathway of Sodium Cyanomethanesulfonate and its divergent degradation routes (hydrolysis vs. condensation) under ambient storage conditions.

Experimental Protocols

Synthesis of Sodium Cyanomethanesulfonate (High Purity)

Context: This protocol minimizes the formation of hydrolysis byproducts common in commercial batches.

-

Reagents: Chloroacetonitrile (1.0 eq), Sodium Sulfite (1.05 eq), Water/Ethanol (3:1 v/v).

-

Reaction:

-

Dissolve

in water. -

Add Chloroacetonitrile dropwise at 25°C (Exothermic).

-

Heat to reflux (80°C) for 4 hours. Monitor by HPLC.

-

-

Workup (Critical for Stability):

-

Evaporate solvent to dryness under vacuum.

-

Purification: Recrystallize from boiling 95% Ethanol . (Inorganic salts precipitate; product crystallizes upon cooling).

-

Drying: Dry at 50°C under vacuum (

) over

-

Stability-Indicating HPLC Method

Standard reverse-phase methods may fail to retain these highly polar small molecules. Use Ion-Pair Chromatography .

| Parameter | Condition |

| Column | C18 Polar-Embedded (e.g., Waters Atlantis T3), 150 x 4.6 mm, 3 µm |

| Mobile Phase A | 10 mM Ammonium Acetate + 5 mM Tetrabutylammonium Hydrogen Sulfate (Ion Pair) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0% B (0-5 min) |

| Detection | UV 210 nm (Nitrile absorption) or CAD (Charged Aerosol Detection) |

| Target Impurities | Sulfoacetic acid (RT ~3 min), Sulfomethylamide (RT ~5 min), Parent (RT ~8 min) |

Handling & Storage Guidelines

To maintain the integrity of cyano-sulfonate salts in a drug development setting, adhere to the following "Self-Validating" storage system:

-

Moisture Barrier: Store in amber glass vials with Teflon-lined caps. Secondary containment should include a desiccant sachet (Silica gel or Molecular Sieve).

-

Headspace Control: Flush headspace with Argon or Nitrogen. Oxygen is less critical, but

(acidic) can catalyze hydrolysis in moist samples. -

Temperature: Ambient (20-25°C) is acceptable for short-term (<6 months). For reference standards, store at -20°C to arrest slow hydrolysis.

-

Incompatibility: Avoid contact with:

-

Strong Bases: Trigger rapid degradation and condensation.

-

Aldehydes/Ketones: React with the active methylene group.

-

Strong Acids: May release HCN gas (Safety Hazard).

-

Safety Note: Cyanide Potential

While the C-CN bond is stable, thermal decomposition (>200°C) or reaction with strong oxidizers can release toxic gases. Always handle bulk quantities in a fume hood.

References

-

Synthesis and Reactivity of Cyanomethanesulfonates

-

Title: Preparation method of bromoacetonitrile (via Cyanomethanesulfonate).[1]

- Source: P

- URL

-

-

Pharmaceutical Salts and Counter-ions

-

Cyano-Sulfonate Ligands in Catalysis

-

Orthoesters and Cyanomethanesulfonate Intermediates

Sources

- 1. Preparation method of bromoacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 2. Modulation of biopharmaceutical properties of drugs using sulfonate counterions: A critical analysis of FDA-approved ph… [ouci.dntb.gov.ua]

- 3. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pathogenics.com [pathogenics.com]

- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 8. esisresearch.org [esisresearch.org]

Methodological & Application

Synthesis of Sodium 3-Cyanopropane-1-sulfonate from 3-chloropropionitrile: An Application Note and Detailed Protocol

Introduction

Sodium 3-cyanopropane-1-sulfonate is a valuable intermediate in the synthesis of various specialty chemicals, including surfactants, electroplating additives, and pharmaceutical precursors. Its bifunctional nature, possessing both a nitrile and a sulfonate group, allows for a diverse range of subsequent chemical transformations. This application note provides a comprehensive guide for the synthesis of sodium 3-cyanopropane-1-sulfonate from the readily available starting material, 3-chloropropionitrile. The protocol is designed for researchers, scientists, and professionals in drug development and chemical manufacturing.

The synthesis is based on a well-established nucleophilic substitution reaction, specifically the Strecker sulfite synthesis, where the chloride in 3-chloropropionitrile is displaced by a sulfite group. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and offer guidance on the characterization of the final product, along with troubleshooting and safety considerations.

Reaction Mechanism and Scientific Principles

The synthesis of sodium 3-cyanopropane-1-sulfonate from 3-chloropropionitrile proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this reaction, the sulfite anion (SO(_3)

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the sulfite anion attacks the carbon atom bearing the chlorine atom. This attack occurs from the backside of the carbon-chlorine bond.

-

Transition State: A pentacoordinate transition state is formed where the sulfite group is forming a new bond to the carbon, and the carbon-chlorine bond is simultaneously breaking.

-

Inversion of Configuration: As the chloride ion departs as the leaving group, the stereochemistry at the carbon center (if it were chiral) would be inverted.

-

Product Formation: The final product, sodium 3-cyanopropane-1-sulfonate, is formed along with sodium chloride as a byproduct.

The nitrile group (-CN) remains unaffected under these reaction conditions, providing a versatile handle for further synthetic modifications.

Experimental Protocol

This protocol is adapted from a well-established procedure for a similar Strecker sulfite synthesis. Researchers should perform a small-scale trial run to optimize conditions for their specific laboratory setup.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloropropionitrile | Reagent Grade (≥98%) | e.g., Sigma-Aldrich, TCI | Caution: Toxic and irritant. Handle in a fume hood with appropriate PPE.[1][2][3][4][5] |

| Sodium Sulfite (Anhydrous) | Reagent Grade (≥98%) | e.g., Fisher Scientific, VWR | |

| Ethanol | 95% | ||

| Deionized Water | |||

| Acetone | Reagent Grade | For washing |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow

Caption: Experimental workflow for the synthesis of sodium 3-cyanopropane-1-sulfonate.

Step-by-Step Procedure

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-chloropropionitrile (1.0 mol).

-

Add a mixture of 95% ethanol and deionized water (e.g., a 1:1 v/v ratio, sufficient to ensure stirring).

-

-

Preparation of Sodium Sulfite Solution:

-

In a separate beaker, dissolve sodium sulfite (1.1 mol, a slight excess) in deionized water. Gentle heating may be required to facilitate dissolution.

-

-

Reaction:

-

Heat the 3-chloropropionitrile solution to a gentle reflux with vigorous stirring.

-

Slowly add the warm sodium sulfite solution to the refluxing mixture via the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting material.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol and water under reduced pressure using a rotary evaporator. This will result in a solid residue.

-

The solid residue contains the desired product, sodium 3-cyanopropane-1-sulfonate, and the byproduct, sodium chloride.

-

-

Purification:

-

Transfer the solid residue to a beaker and add hot 95% ethanol. The sodium 3-cyanopropane-1-sulfonate has some solubility in hot ethanol, while sodium chloride is much less soluble.

-

Stir the mixture vigorously and then filter the hot solution to remove the insoluble sodium chloride.

-

Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold acetone and then dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

-

Characterization and Analysis

The identity and purity of the synthesized sodium 3-cyanopropane-1-sulfonate can be confirmed using various analytical techniques.

| Technique | Expected Observations |

| Appearance | White crystalline solid. |

| Melting Point | A sharp melting point is indicative of high purity. The literature value should be consulted if available. |

| ¹H NMR | In D₂O, three distinct multiplets are expected: a triplet around 2.0-2.5 ppm (CH₂ adjacent to CN), a triplet around 2.8-3.2 ppm (CH₂ adjacent to SO₃Na), and a multiplet in between for the central CH₂ group. |

| ¹³C NMR | In D₂O, four distinct signals are expected: one for the nitrile carbon (around 118-125 ppm), and three for the propyl chain carbons. The carbon attached to the sulfonate group will be the most downfield of the aliphatic carbons. |

| FTIR (ATR) | Characteristic absorption bands are expected for the C≡N stretch (around 2240-2260 cm⁻¹), the S=O stretch of the sulfonate group (strong bands around 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹). |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction. | - Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction by TLC or GC. - Check the quality of the sodium sulfite; it can oxidize over time. Use a fresh bottle. |

| Poor quality starting material. | Distill the 3-chloropropionitrile before use if it is old or appears discolored.[6] | |

| Incorrect stoichiometry. | Double-check the molar ratios of the reactants. A slight excess of sodium sulfite is recommended. | |

| Product is difficult to crystallize | Presence of impurities. | - Ensure the sodium chloride was effectively removed during the hot filtration step. - Try a different recrystallization solvent or a solvent mixture. |

| Solution is too concentrated or too dilute. | Adjust the solvent volume during recrystallization. | |

| Product is contaminated with sodium chloride | Inefficient separation during work-up. | - Repeat the hot ethanol extraction/filtration step. - Use a larger volume of hot ethanol for the extraction. |

Safety and Handling

3-Chloropropionitrile is a toxic and combustible liquid. [1][2][7] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][5] All manipulations should be performed in a well-ventilated chemical fume hood.[1][2] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[1][2][3][5]

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][4][5]

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1][2][4][5]

-

If inhaled: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][2][4][5]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][4][5]

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of sodium 3-cyanopropane-1-sulfonate from 3-chloropropionitrile via the Strecker sulfite reaction is a robust and scalable method for producing this versatile chemical intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently and safely synthesize this compound for their research and development needs. The provided guidelines for characterization and troubleshooting will further aid in obtaining a high-purity product.

References

- Thermo Fisher Scientific. (2010, October 12).

- Fisher Scientific. (2010, October 12).

- New Jersey Department of Health. (n.d.). Hazard Summary: 3-Chloropropionitrile.

- ChemicalBook. (2026, January 17).

- Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Coll. Vol. 1, p.107 (1941); Vol. 5, p.43 (1925).

- Dalal Institute. (n.d.).

- Cole-Parmer. (n.d.).

- Organic Syntheses. (n.d.). β-Mercaptopropionitrile. Coll. Vol. 9, p.546 (1998); Vol. 74, p.231 (1997).

- BenchChem. (2025).

- Grokipedia. (n.d.). 3-Chloropropionitrile.

-

Wikipedia. (n.d.). 3-Chloropropionitrile. Retrieved from [Link]

Sources

- 1. Troubleshooting [chem.rochester.edu]

- 2. Sodium 3-(Trimethylsilyl)-1-propanesulfonate [1H NMR Stand… [cymitquimica.com]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Protocol for the Catalytic Hydrogenation of Sodium 3-Cyanopropane-1-sulfonate to Sodium 4-Aminobutane-1-sulfonate (Homotaurine)

An Application Note and Detailed Protocol for Researchers

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of Sodium 3-Cyanopropane-1-sulfonate to produce Sodium 4-aminobutane-1-sulfonate, the sodium salt of Homotaurine. Homotaurine is a gamma-aminobutyric acid (GABA) analogue with significant interest in drug development for conditions like Alzheimer's disease.[1] This protocol emphasizes safety, mechanistic understanding, and practical execution for researchers in organic synthesis and pharmaceutical development. The procedure details the use of Raney® Nickel, a highly effective but pyrophoric catalyst, in a high-pressure batch reactor.

Introduction and Reaction Overview

The reduction of a nitrile to a primary amine is a fundamental transformation in organic chemistry. Catalytic hydrogenation offers a clean and efficient method for this conversion. The target molecule, Sodium 4-aminobutane-1-sulfonate (also known as the sodium salt of homotaurine), is synthesized by the reduction of the cyano group of Sodium 3-Cyanopropane-1-sulfonate.

The overall transformation is as follows:

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

A. Reactor Preparation and Charging

-

Inspect and Assemble Reactor: Ensure the high-pressure reactor vessel and all components are clean, dry, and in good condition. Assemble the reactor according to the manufacturer's instructions.

-

Leak Test: Seal the reactor and pressurize with nitrogen to a pressure slightly above the intended operating hydrogen pressure. Monitor the pressure gauge for at least 30 minutes. A stable pressure indicates no leaks. [2]Depressurize the reactor completely before proceeding.

-

Charge Reactants: Add Sodium 3-Cyanopropane-1-sulfonate and deionized water to the reactor vessel.

-

Charge Catalyst: Shake the Raney® Nickel slurry container to ensure a uniform suspension. [3]Under a gentle stream of nitrogen to displace air, transfer the required amount of the Raney® Nickel slurry into the reactor vessel using a pipette or syringe. If the reaction is water-sensitive (not the case here), the water can be displaced by washing the catalyst with the reaction solvent. [3]5. Seal Reactor: Immediately and securely seal the reactor vessel.

B. Hydrogenation Reaction

-

Inert Gas Purge: With the stirrer off, pressurize the sealed reactor with nitrogen to ~50-100 psi, then carefully vent the gas to a fume hood exhaust. Repeat this pressurize-vent cycle at least three times to remove all residual oxygen. [4][5]2. Hydrogen Purge: Following the nitrogen purge, perform an identical three-cycle purge with hydrogen gas to saturate the headspace with hydrogen. [6]3. Pressurize: Pressurize the reactor with hydrogen to the desired operating pressure (see Table 1).

-

Initiate Reaction: Begin stirring and start heating the reactor to the target temperature. Hydrogenation is exothermic, so monitor the temperature and pressure closely. [4]5. Monitor Progress: The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed. Once the pressure stabilizes, the reaction is likely complete.

-

Reaction Completion: Continue stirring at the set temperature and pressure for the specified time or until hydrogen uptake ceases.

C. Work-up and Product Isolation

-

Cooling and Depressurization: Stop heating and allow the reactor to cool to room temperature.

-

Venting: Close the hydrogen supply cylinder. Carefully and slowly vent the excess hydrogen from the reactor into the fume hood exhaust until it reaches atmospheric pressure.

-

Inert Gas Purge: Purge the reactor headspace with nitrogen (3 cycles) to displace any remaining hydrogen before opening. [7]4. Catalyst Filtration (CRITICAL STEP):

-

Prepare a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over the filter paper. [8] * Wet the Celite® pad with deionized water.

-

Under a nitrogen atmosphere (if possible), carefully decant the reaction mixture onto the Celite® pad and apply vacuum filtration.

-

NEVER allow the catalyst on the Celite® pad to go dry. Keep it wet with water at all times. [9][5] * Wash the reactor vessel with additional water and pass the washings through the filter to ensure complete product transfer.

-

-

Catalyst Quenching and Disposal: Immediately transfer the wet Celite®/catalyst cake to a designated waste container filled with water. The catalyst can be deactivated by very slow, careful addition of dilute acid (e.g., HCl) before disposal according to institutional guidelines. [10]6. Product Isolation:

-

The filtrate contains the sodium salt of the product dissolved in water.

-

Concentrate the aqueous solution under reduced pressure to obtain the crude product as a solid.

-

The product can be further purified by recrystallization from an ethanol/water mixture.

-

Data Summary and Characterization

Typical Reaction Parameters

| Parameter | Value / Range | Rationale / Notes |

| Substrate Scale | 1.0 - 10.0 g | Scalable within reactor limits. |

| Solvent | Deionized Water | Substrate and product are water-soluble. |

| Catalyst | Raney® Nickel (50% slurry) | ~10-20% by weight relative to substrate. |

| Hydrogen Pressure | 500 - 1000 psi (35 - 70 bar) | Higher pressure increases reaction rate. |

| Temperature | 60 - 100 °C | Provides sufficient thermal energy for the reaction. |

| Reaction Time | 4 - 12 hours | Monitor by H₂ uptake for completion. |

| Expected Yield | > 90% | High conversion is typical for this reaction. |

Product Characterization

The identity and purity of the final product, Sodium 4-aminobutane-1-sulfonate, should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum in D₂O will show characteristic signals for the three distinct methylene (-CH₂-) groups, confirming the reduction of the nitrile and the formation of the aminobutane backbone. [11]* ¹³C NMR: Confirms the presence of three aliphatic carbons and the absence of the nitrile carbon signal.

-

FT-IR: Disappearance of the sharp C≡N stretching band (around 2250 cm⁻¹) and appearance of N-H stretching bands (around 3300-3500 cm⁻¹) for the primary amine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst. | Use fresh, properly stored Raney® Nickel. Ensure it was not exposed to air. |

| Insufficient H₂ pressure or temperature. | Increase pressure and/or temperature within safe limits of the reactor. | |

| Insufficient reaction time. | Extend the reaction time and monitor H₂ uptake. | |

| Formation of Byproducts | Reaction of imine intermediate with product. | Consider lowering the reaction temperature to favor hydrogenation over condensation. |

| Low Isolated Yield | Product loss during work-up. | Ensure thorough washing of the catalyst cake. Be careful during recrystallization. |

| Adsorption onto catalyst. | Wash the filtered catalyst cake thoroughly with hot solvent (water) to recover adsorbed product. [8] |

References

- Ma, Y., & Xu, J. (n.d.). Synthesis of Homotaurine and 1-Substituted Homotaurines from α,β-Unsaturated Nitriles.

- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).

- Synthesis of Homotaurine and 1-Substituted Homotaurines from α,β-Unsaturated Nitriles. (n.d.).

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).

-

Raney nickel - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

- Chamberland, S. (2012, September 17). chamberland-sop-weighing-and-working-with-raney-nickel.docx.

-

About Catalysts - Vineeth Chemicals. (n.d.). Retrieved February 25, 2026, from [Link]

-

Activated Raney® Nickel Catalyst Division - Vardhman Pharma. (n.d.). Retrieved February 25, 2026, from [Link]

-

SYNTHESIS AND PROPERTIES OF HOMOTAURINE - Canadian Science Publishing. (n.d.). Retrieved February 25, 2026, from [Link]

-

Raney nickel - dlab @ EPFL. (n.d.). Retrieved February 25, 2026, from [Link]

-

Monguchi, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Retrieved February 25, 2026, from [Link]

-

Hydrogenation SOP. (n.d.). Retrieved February 25, 2026, from [Link]

-

Hydrogenation Reactions - safety.pitt.edu. (2012, March 6). Retrieved February 25, 2026, from [Link]

-

Investigations into the mechanism of the liquid-phase hydrogenation of nitriles over Raney-Co catalysts - Technical University of Munich. (2008, January 1). Retrieved February 25, 2026, from [Link]

-

Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. (n.d.). Retrieved February 25, 2026, from [Link]

- SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. (2023, February 25). Retrieved February 25, 2026, from [Link]

-

Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - RSC Publishing. (2022, March 1). Retrieved February 25, 2026, from [Link]

-

Liu, M., et al. (2024, January 1). Reduction of Nitrile Groups in Polymers: Hydrogenation of Nitrile Groups on Hnbr with a Rhodium Catalyst. Request PDF. Retrieved February 25, 2026, from [Link]

-

Hydrogenation of nitrile groups in hydrogenated nitrile butadiene rubber and tandem hydrogenation of nitrile groups and olefinic groups in nitrile butadiene rubber using an unsupported rhodium containing catalyst - Patent EP-3248988-A1 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

- US2693488A - Purification of amino alkane sulfonic acids by ion exchange - Google Patents. (n.d.).

-

Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved February 25, 2026, from [Link]

-

Catalytic Hydrogenation Part III - More Tips and Tricks - Curly Arrow. (2010, March 31). Retrieved February 25, 2026, from [Link]

-

Dai, Y., & Wu, G. (2020). Solid-State 17O NMR Studies of Sulfonate Jump Dynamics in Crystalline Sulfonic Acids: Insights into the Hydrogen Bonding Effect. PubMed. Retrieved February 25, 2026, from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. njhjchem.com [njhjchem.com]

- 3. Hydrogenation Catalyst Division – Vardhman Pharma [timepharma.in]

- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 5. chem.uci.edu [chem.uci.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chamberlandresearch.com [chamberlandresearch.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Synthesis of Homotaurine and its Analogs from Sodium 3-Cyanopropane-1-sulfonate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of homotaurine (3-amino-1-propanesulfonic acid) and its analogs, utilizing sodium 3-cyanopropane-1-sulfonate as a readily accessible starting material. Homotaurine, also known as tramiprosate, is a compound of significant interest in neurodegenerative disease research, primarily for its role as an amyloid-β (Aβ) aggregation inhibitor.[1][2] This guide details two robust protocols for the critical nitrile-to-amine reduction step: catalytic hydrogenation using Raney® Nickel and chemical reduction using a modified sodium borohydride system. We delve into the mechanistic rationale behind these methods, provide step-by-step experimental procedures, comprehensive characterization data, and critical safety protocols for handling the reagents involved.

Introduction: The Significance of Homotaurine Analogs